6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (hereafter referred to as 4-Nitrophenyl-DHPP) is a dihydropyrano[2,3-c]pyrazole derivative characterized by a 4-nitrophenyl substituent at position 4 of the pyran ring. This compound is synthesized via multicomponent reactions (MCRs) involving hydrazine, ethyl acetoacetate, malononitrile, and arylaldehydes under catalytic conditions . Its structural framework enables diverse applications, including antiviral agent precursors and photophysical studies due to its solvatochromic properties .
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-7-11-12(8-2-4-9(5-3-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHVQRUCQSWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Synthesis Using Trichloroacetic Acid
Trichloroacetic acid (TCAA) has been employed as a cost-effective and efficient catalyst for the one-pot synthesis of this compound. The reaction involves the condensation of ethyl acetoacetate, phenylhydrazine, malononitrile, and 4-nitrobenzaldehyde in ethanol under reflux conditions (80°C). TCAA (10 mol%) facilitates the formation of the pyranopyrazole core via a domino Knoevenagel-Michael-cyclization sequence.
The reaction typically completes within 7 hours, yielding 80% of the target product. Characterization by $$ ^1H $$ NMR and IR spectroscopy confirms the structure, with key peaks corresponding to the nitrile group ($$ \nu{max} = 2197 \, \text{cm}^{-1} $$) and amino group ($$ \nu{max} = 3450 \, \text{cm}^{-1} $$). This method is notable for its simplicity and avoidance of toxic solvents, though the use of ethanol under reflux limits its green chemistry credentials.
Ceric Sulfate Tetrahydrate as a Heterogeneous Catalyst
Ceric sulfate tetrahydrate ($$ \text{Ce(SO}4\text{)}2 \cdot 4\text{H}_2\text{O} $$) offers an alternative catalytic pathway under similar conditions. The four-component reaction proceeds in ethanol at 80°C, achieving an 80% yield after 8 hours. The catalyst’s Lewis acidity promotes the cyclocondensation step, and its heterogeneous nature allows for easy recovery via filtration.
Comparative studies between TCAA and ceric sulfate reveal nearly identical yields, but ceric sulfate requires slightly longer reaction times. Both methods produce products with melting points consistent with literature values (192–195°C), confirming their reliability for large-scale synthesis.
Thiamine Hydrochloride in Aqueous Medium Under Ultrasound Irradiation
A green chemistry approach utilizes thiamine hydrochloride (vitamin B1) as a biodegradable catalyst in water. The reaction occurs at room temperature under ultrasound irradiation, dramatically reducing the reaction time to 5 minutes while achieving a 91% yield. The ultrasound enhances mass transfer and accelerates the formation of intermediates, as evidenced by the rapid color change from yellow to deep orange.
This method eliminates organic solvents and aligns with principles of sustainable chemistry. The product’s purity is confirmed by thin-layer chromatography (TLC) and recrystallization from ethanol. However, the requirement for specialized ultrasound equipment may limit its accessibility in resource-constrained settings.
Cobalt-Based Nanocatalyst in Aqueous Conditions
A novel biocompatible core/shell nanocatalyst ($$ \text{Fe}3\text{O}4@\text{NFC}@\text{Co(II)} $$) enables synthesis in water at 80°C, achieving a remarkable 95% yield within 20 minutes. The magnetic catalyst promotes rapid cyclization and is reusable for up to five cycles without significant loss in activity.
The method’s efficiency stems from the high surface area and synergistic effects of the cobalt nanoparticles. Characterization by XRD and TEM confirms the catalyst’s stability, while $$ ^1H $$ NMR data ($$ \delta \, 1.89 \, \text{ppm for CH}_3 $$) validate the product’s structure. This approach combines high yield with environmental sustainability, making it ideal for industrial applications.
Comparative Analysis of Preparation Methods
The following table summarizes key parameters of the four methods:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Green Metrics |
|---|---|---|---|---|---|
| Trichloroacetic acid | Ethanol | 80 | 7 h | 80 | Moderate |
| Ceric sulfate tetrahydrate | Ethanol | 80 | 8 h | 80 | Moderate |
| Thiamine hydrochloride | Water | 25 (Ultrasound) | 5 min | 91 | High |
| Cobalt nanocatalyst | Water | 80 | 20 min | 95 | High (reusable catalyst) |
Key Observations:
- Reaction Time: Ultrasound irradiation reduces the time from hours to minutes, while the cobalt nanocatalyst offers the shortest duration (20 minutes).
- Environmental Impact: Aqueous methods using thiamine or cobalt catalysts align with green chemistry principles by avoiding organic solvents.
- Yield: The cobalt nanocatalyst provides the highest yield (95%), attributed to its enhanced catalytic activity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Converts the nitro group to an amino group, forming 6-Amino-3-methyl-4-(4-aminophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antihypertensive Effects
Research has demonstrated that 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits antihypertensive properties. It acts as a vasorelaxant through calcium channel blockade mechanisms. In vivo studies have shown that this compound can induce significant relaxation in isolated rat aorta pre-contracted with serotonin or noradrenaline, indicating its potential as an antihypertensive agent .
2. Antibacterial Properties
The compound has also been investigated for its antibacterial activities. In silico molecular docking studies have indicated that derivatives of 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can effectively inhibit bacterial growth against both Gram-positive and Gram-negative strains. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
3. Cancer Treatment Potential
Recent patents have suggested that compounds related to this compound may inhibit cancer cell growth and metastasis by targeting specific pathways such as Ral GTPase signaling. This opens avenues for further research into its application in oncology .
Table 1: Summary of Synthesis Methods
| Method Type | Key Features | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Utilizes multiple reactants in one pot | 85–92 |
| Catalytic Synthesis | Employs catalysts for enhanced reaction rates | Up to 97 |
| Green Chemistry | Conducted in aqueous media with recyclable catalysts | High yields |
Case Studies
Case Study 1: Antihypertensive Mechanism
A study investigated the vasorelaxant effects of 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile on isolated rat aorta. The results indicated that the compound effectively blocked contractions induced by calcium influx, suggesting a mechanism involving L-type calcium channel inhibition. This study highlights the compound's potential as a therapeutic agent for hypertension management .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, derivatives of the compound were screened against various bacterial strains using the broth microdilution method. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 20–45 μg/mL against both Gram-negative and Gram-positive bacteria. This positions the compound as a promising candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antimicrobial effects could be due to the disruption of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The 4-nitrophenyl group in 4-Nitrophenyl-DHPP is a strong electron-withdrawing group (EWG), influencing electronic distribution and dipole moments. Comparatively, analogues with 2-nitrophenyl (ortho-substituted) or 3-nitrophenyl (meta-substituted) groups exhibit distinct properties:
- 2-Nitrophenyl Analogue : Demonstrates antihypertensive and vasorelaxant activity via calcium channel blockade, attributed to steric and electronic modulation of the nitro group .
- 3-Nitrophenyl Analogue: Synthesized using a nano-eggshell/Ti(IV) catalyst, this derivative has a higher melting point (210–211°C vs. 194–195°C for 4-Nitrophenyl-DHPP), likely due to altered crystal packing .
Table 1: Substituent-Dependent Properties
Halogen-Substituted Analogues
Chlorine substituents (electron-withdrawing but less polar than nitro groups) yield derivatives with higher melting points (e.g., 4-chlorophenyl-DHPP , M.P. 232–233°C) due to enhanced intermolecular halogen bonding . These compounds are often intermediates for bioactive heterocycles .
Methoxy-Substituted Analogues
The 4-methoxyphenyl derivative (electron-donating group) has a lower melting point (172–173°C) and improved solubility, making it suitable for further functionalization into oxazine-pyrazole hybrids .
Complex Substituents and Bioactivity
Photophysical Properties
The 4-nitrophenyl group in 4-Nitrophenyl-DHPP contributes to a high ground-state dipole moment (µg = 7.2 D) and singlet excited-state dipole moment (µe = 9.8 D), as determined by solvatochromic studies . This contrasts with non-nitrated analogues, which show weaker polarity-dependent emission.
Biological Activity
6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.36 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which contributes to its biological activity.
Antihypertensive and Vasorelaxant Effects
Recent studies have demonstrated that this compound exhibits significant antihypertensive and vasorelaxant actions. It has been shown to induce vasorelaxation through calcium channel blockade mechanisms. In vivo experiments indicated that it effectively lowers blood pressure in hypertensive models, highlighting its potential as a therapeutic agent for hypertension .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that derivatives of dihydropyrano[2,3-c]pyrazoles possess inhibitory activity against various cancer cell lines. For instance, studies have shown that certain analogs exhibit IC50 values comparable to established chemotherapeutic agents, suggesting their efficacy in cancer treatment .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds indicate promising results in combating bacterial infections .
The mechanisms underlying the biological activities of this compound include:
- Calcium Channel Blockade : This mechanism is primarily responsible for its vasorelaxant effects, leading to reduced vascular resistance and lower blood pressure.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor proliferation and survival pathways, contributing to its antitumor effects.
- Free Radical Scavenging : Some derivatives have shown antioxidant properties, which can enhance their therapeutic potential by protecting against oxidative stress in cells.
Case Studies
- Antihypertensive Study : In a study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The vasorelaxation effect was confirmed through isolated aortic ring assays.
- Antitumor Activity : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for preparing 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, hydrazine derivatives, aldehydes (e.g., 4-nitrobenzaldehyde), and malononitrile. Aqueous media with surfactants like cetyltrimethylammonium chloride (CTACl) enhance reaction efficiency and yield (~85–90%) by promoting micellar catalysis . Alternative protocols use ionic liquids (e.g., [Et3NH][HSO4]) as recyclable catalysts, reducing reaction times to 1–2 hours at 80°C . Methodological validation includes monitoring reaction progress via TLC and purification by recrystallization from ethanol .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
Structural confirmation relies on:
- IR spectroscopy : Peaks at ~2200–2250 cm⁻¹ (C≡N stretch), 3400 cm⁻¹ (NH₂ stretch), and 1600 cm⁻¹ (aromatic C=C) .
- ¹H/¹³C NMR : Key signals include δ 1.79 ppm (s, CH₃), δ 4.56 ppm (s, pyran CH), and aromatic protons at δ 6.7–8.0 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 331.0118 for bromo-substituted analogs) .
Q. What substituent variations are commonly explored in this scaffold, and how do they affect physical properties?
Substituents at the 4-aryl position (e.g., 4-nitrophenyl, 3,4,5-trimethoxyphenyl) influence solubility and crystallinity. For example:
- Electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents but enhance thermal stability (melting points >200°C) .
- Methoxy groups improve solubility in DMSO, facilitating biological testing . Substituent effects are systematically analyzed via Hammett constants in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What is the mechanism underlying the antihypertensive activity of this compound?
In spontaneously hypertensive rats (SHR), the compound exhibits calcium channel blockade , mimicking nifedipine’s action. It reduces mean arterial pressure by 30–40% at 10 mg/kg via L-type Ca²⁺ channel inhibition, confirmed by vasorelaxation assays in aortic rings (EC₅₀ = 12.6 µM) . Molecular docking suggests interactions with voltage-gated calcium channel α1 subunits, particularly at phenylalkylamine binding sites .
Q. How does X-ray crystallography contribute to understanding its molecular conformation?
Single-crystal X-ray diffraction reveals a distorted boat conformation in the pyran ring and a dihedral angle of 85.2° between the pyran and 4-nitrophenyl groups. Key bond lengths include N1–N2 (1.371 Å) and C3A–C4 (1.480 Å), consistent with resonance stabilization of the dihydropyrano-pyrazole system . Intermolecular N–H⋯O hydrogen bonds (2.89–3.02 Å) stabilize the crystal lattice, impacting solid-state packing .
Q. How do reaction kinetics and catalyst choice influence multi-component synthesis outcomes?
- Kinetics : Reactions follow pseudo-second-order kinetics, with rate constants (k) increasing with temperature (e.g., k = 0.45 min⁻¹ at 80°C vs. 0.12 min⁻¹ at 25°C) .
- Catalyst effects : Ionic liquids like [Et3NH][HSO4] lower activation energy (Ea) by 15–20 kJ/mol compared to traditional bases (e.g., piperidine), attributed to dual acid-base catalysis . Green solvents (e.g., water, ethanol) improve atom economy (>85%) but may require longer reaction times .
Data Contradictions and Resolutions
Q. Why do biological activities vary across analogs with similar substituents?
For example, the 4-(2-nitrophenyl) analog shows weaker antihypertensive activity (EC₅₀ = 28.4 µM) than the 4-(4-nitrophenyl) derivative (EC₅₀ = 12.6 µM) due to steric hindrance at the ortho position, which disrupts calcium channel binding . Such discrepancies are resolved through 3D-QSAR models and comparative molecular field analysis (CoMFA) .
Q. How do spectral data inconsistencies arise in characterization?
Discrepancies in NH₂ peak intensities (IR/NMR) may stem from tautomerism in the pyrazole ring or solvent-dependent proton exchange. For example, DMSO-d6 resolves NH₂ protons at δ 7.13 ppm, while CDCl3 obscures them due to rapid exchange . Standardizing solvents and temperature mitigates these issues.
Methodological Recommendations
- Synthesis : Prioritize ionic liquid-catalyzed MCRs for scalability and reduced waste .
- Characterization : Combine XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structures .
- Biological Assays : Use ex vivo aortic ring models alongside in vivo SHR studies to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
